6-Bromo-2,4-dichloro-5-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,6-dichloro-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl2N/c1-3-4(9)2-5(10)7(11)6(3)8/h2H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGIFRFAYNCUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Cl)Cl)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Halogenated Aniline Chemistry Research
Halogenated anilines are a cornerstone in the architecture of modern organic chemistry. nih.gov These compounds are not merely laboratory curiosities but are fundamental building blocks in the synthesis of a wide array of functional materials and biologically active molecules. nih.gov Their derivatives are integral substructures in numerous pharmaceuticals, agrochemicals, and dyes. acs.orgepo.org Aniline-related structures are common in many anthropogenic chemicals, and their halogenated forms are of particular interest. acs.org
The synthesis of halogenated anilines, however, is often challenging. The high reactivity of the aniline (B41778) ring towards electrophilic halogenating agents can lead to a lack of regioselectivity and the formation of multiple products. nih.gov Consequently, developing new synthetic methods for the regioselective halogenation of these electron-rich aromatic systems is an area of significant research interest. nih.gov Researchers have explored various strategies, including the use of aniline N-oxides, to achieve controlled halogenation at low temperatures. nih.gov
The specific nature and position of the halogen substituents profoundly influence the molecule's physical and chemical properties. The competition and cooperativity between hydrogen bonds (from the amine group) and halogen bonds are being explored to create novel supramolecular structures. nih.gov The study of halogenated anilines also extends to understanding their reaction mechanisms, such as their role in catalyzing electrophilic halogenation reactions. researchgate.net Even natural sources have been found to produce halogenated anilines, highlighting their relevance beyond synthetic chemistry. rsc.org
Significance in Contemporary Organic Synthesis and Chemical Research
While specific research on 6-Bromo-2,4-dichloro-5-methylaniline is not extensively documented, its structure suggests significant potential as a versatile intermediate in contemporary organic synthesis. Halogenated aryl compounds are critically important synthetic building blocks for constructing carbon-carbon bonds through methods like cross-coupling chemistries. nih.gov
The utility of this compound lies in the differential reactivity of its halogen substituents. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This selectivity allows for the sequential functionalization of the aromatic ring, enabling the construction of complex molecular architectures from a single, well-defined starting material.
Furthermore, the amino group offers another site for chemical modification. It can be transformed into a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of other functional groups. The presence of the methyl group and the specific arrangement of the halogens also impart distinct electronic properties to the aromatic ring, which can influence the reactivity and properties of the final products. For instance, related compounds like 4-Bromo-2,6-dichloroaniline are used as reagents in the preparation of insecticides that act as GABA receptor antagonists, illustrating the potential for highly substituted anilines to serve as precursors to biologically active molecules. chemicalbook.com
Current Research Landscape and Unexplored Avenues Pertaining to 6 Bromo 2,4 Dichloro 5 Methylaniline
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. The process involves breaking bonds and converting functional groups in a reverse-synthetic direction.
Analysis of Aromatic Substitution Patterns in Halogenated Anilines
The substitution pattern of this compound is a key determinant in planning its synthesis. The aniline (B41778) moiety contains an amino group, which is a powerful ortho-, para-directing and activating group in electrophilic aromatic substitution reactions. youtube.com The presence of two chlorine atoms, a bromine atom, and a methyl group on the aromatic ring necessitates a synthetic strategy that can control the position of each substituent.
The directing effects of the substituents on the aniline ring are crucial. The amino group strongly directs incoming electrophiles to the positions ortho and para to it. The methyl group is also an activating, ortho-, para-directing group, albeit weaker than the amino group. Conversely, the chlorine atoms are deactivating yet ortho-, para-directing. The interplay of these electronic and steric effects will govern the regiochemical outcome of halogenation and other substitution reactions.
Identification of Key Precursors and Synthetic Intermediates
A logical retrosynthetic disconnection for this compound involves the removal of the bromine atom, leading to the key precursor: 2,4-dichloro-5-methylaniline (B95414) . This intermediate is a known compound (CAS number 17601-75-1) and provides a direct and strategic starting point for the final bromination step. uni.luambeed.com
Further retrosynthetic analysis of 2,4-dichloro-5-methylaniline could involve several pathways, such as:
Nitration-Reduction Sequence: Starting from 1,3-dichloro-4-methylbenzene, a nitration reaction followed by reduction of the nitro group would yield the desired aniline. The directing effects of the chloro and methyl groups would need to be carefully considered to achieve the correct isomer.
Amination of a Pre-functionalized Arene: Direct amination of a suitably substituted dichloromethylbenzene (B165763) derivative could also be a viable, though often more challenging, approach.
For the purpose of this article, we will focus on the forward synthesis starting from the readily available precursor, 2,4-dichloro-5-methylaniline.
Development of Novel Synthetic Routes
The forward synthesis of this compound from its key precursor involves a regioselective bromination. The following sections detail the strategies for this and other relevant transformations.
Regioselective Halogenation Strategies for Anilines
The introduction of a bromine atom at the C6 position of 2,4-dichloro-5-methylaniline is the final and most critical step in the proposed synthesis. The amino group at C1 is the most powerful activating and directing group, making the ortho position (C6) highly susceptible to electrophilic attack.
Several reagents and conditions can be employed for the regioselective bromination of anilines:
N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent that is often used for the bromination of activated aromatic rings like anilines. lookchem.com The reaction can be carried out in various solvents, and the choice of solvent can influence the regioselectivity. lookchem.com
Copper(II) Bromide (CuBr2): Copper halides have been shown to be effective reagents for the para-selective halogenation of unprotected anilines, often in ionic liquids. nih.gov However, in the case of 2,4-dichloro-5-methylaniline, the para position is blocked, and the strong ortho-directing effect of the amino group would favor bromination at C6.
Bromine in Acetic Acid: A classic method for brominating anilines involves the use of elemental bromine in a solvent like acetic acid. To avoid polybromination due to the high reactivity of the aniline, the amino group is often protected as an acetanilide (B955) prior to bromination. youtube.com
Table 1: Comparison of Bromination Reagents for Anilines
| Reagent | Typical Conditions | Selectivity | Remarks |
| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, room temp. | Good for mono-bromination, regioselectivity influenced by substituents and solvent. lookchem.com | Mild and easy to handle. |
| Copper(II) Bromide (CuBr2) | Ionic liquid, room temp. to 60°C | High para-selectivity for unprotected anilines. nih.gov | Useful when para-substitution is desired. |
| Bromine (Br2) | Acetic acid, often with amino group protection. | Can lead to polybromination without protection. youtube.com | A traditional and cost-effective method. |
For the synthesis of this compound, the use of NBS in a suitable solvent would be a promising approach to achieve the desired regioselective bromination at the C6 position.
Amination Approaches for Substituted Arenes
While our proposed synthesis starts from a pre-formed aniline, it is relevant to briefly discuss the methods for introducing an amino group onto an aromatic ring, as this would be necessary for the synthesis of the precursor, 2,4-dichloro-5-methylaniline, from a non-aminated starting material.
The most common method for introducing an amino group is through the nitration of an aromatic compound followed by the reduction of the resulting nitro group . youtube.com
Nitration: This is typically achieved using a mixture of nitric acid and sulfuric acid.
Reduction: A variety of reducing agents can be used to convert the nitro group to an amine, including:
Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl).
Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). youtube.com
Direct C-H amination of arenes is an area of active research, but often requires specific directing groups or transition metal catalysts. beilstein-journals.org
Methylation Methodologies in Aromatic Systems
The methyl group at the C5 position of the target molecule is part of the proposed starting material. However, understanding methylation methodologies is crucial for the synthesis of a broader range of substituted anilines.
Methyl groups can be introduced onto an aromatic ring through several methods:
Friedel-Crafts Alkylation: This classic method involves the reaction of an aromatic ring with a methyl halide (e.g., methyl chloride or iodide) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method is generally only effective on activated rings and can be prone to polyalkylation.
Palladium-Catalyzed Cross-Coupling Reactions: More modern methods involve the use of palladium catalysts to couple an aryl halide or triflate with an organometallic methylating agent, such as methyl boronic acid (in a Suzuki coupling) or methyl stannane (B1208499) (in a Stille coupling).
Palladium-Catalyzed Cross-Coupling Approaches for Aryl Halide Precursors
The construction of the C-N bond in aryl amines is frequently achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. numberanalytics.comwikipedia.org This powerful method facilitates the coupling of aryl halides with amines. wikipedia.orgcapes.gov.br For a molecule like this compound, this would typically involve the reaction of a corresponding polyhalogenated benzene (B151609) derivative with an ammonia (B1221849) equivalent. acs.orgorganic-chemistry.org
The general mechanism for Buchwald-Hartwig amination begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. libretexts.org This is followed by the oxidative addition of the aryl halide to the palladium center, forming a Pd(II) complex. Subsequent association of the amine and deprotonation by a base leads to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. libretexts.orgyoutube.com
The choice of ligands is crucial for the success of these reactions, influencing catalyst activity and selectivity. numberanalytics.comnih.gov For challenging substrates, such as sterically hindered or electronically deactivated aryl halides, specialized ligands have been developed. These ligands are often sterically bulky and electron-rich, which promotes the key steps of oxidative addition and reductive elimination. wikipedia.orgacs.org Ligands like BrettPhos and RuPhos have demonstrated broad applicability in palladium-catalyzed C-N cross-coupling reactions, often requiring low catalyst loadings and short reaction times. rsc.org The use of N-heterocyclic carbene (NHC)-based precatalysts has also shown promise in the coupling of amines with aryl halides. nih.gov
The reaction conditions for Buchwald-Hartwig amination are highly tunable. A variety of palladium sources, ligands, and bases can be employed to optimize the reaction for a specific substrate. libretexts.org The development of catalyst systems that are effective for a wide range of substrates, including functionalized aryl and heteroaryl halides, has made this reaction a cornerstone of modern organic synthesis. acs.orgacs.org
Reductive Hydrogenation of Halogenated Nitroaromatic Compounds
An alternative and widely used industrial method for the synthesis of anilines is the catalytic hydrogenation of the corresponding nitroaromatic compounds. researchgate.net In the context of this compound, this would involve the reduction of a 1-bromo-3,5-dichloro-2-methyl-4-nitrobenzene precursor. This method is attractive due to the availability of nitroaromatic starting materials, which are often prepared by the nitration of aromatic compounds. researchgate.netyoutube.com
A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for dehalogenation, where the halogen atoms are reductively removed along with the reduction of the nitro group. google.comacs.org The choice of catalyst and reaction conditions is therefore critical to ensure the chemoselective reduction of the nitro group while preserving the carbon-halogen bonds. nih.gov
Palladium catalysts are often effective for nitro group reduction; however, they can also promote dehalogenation. google.com Therefore, careful selection of the catalyst support and the use of catalyst modifiers are often necessary. For instance, palladium on carbon (Pd/C) is a common catalyst, and its activity and selectivity can be influenced by the presence of other metals or by the reaction medium. mdpi.com Platinum-based catalysts have also been investigated for the selective hydrogenation of halogenated nitroaromatics. acs.org
The reaction pathway for the catalytic reduction of nitroaromatics is thought to proceed through several intermediates. rsc.org The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to the amino group. rsc.org The reaction can be carried out using hydrogen gas or through transfer hydrogenation, where a hydrogen donor molecule, such as ammonium (B1175870) formate, is used in the presence of a catalyst like Pd/C. mdpi.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is a critical aspect of developing efficient and selective syntheses for complex molecules like this compound. acs.org This involves a systematic investigation of various parameters to maximize the yield of the desired product while minimizing the formation of impurities. acs.org
Solvent Effects and Reaction Kinetics
The choice of solvent can significantly impact the rate and outcome of a chemical reaction. In palladium-catalyzed cross-coupling reactions, the solvent can influence the solubility of the reactants and catalyst, as well as the stability of the catalytic species. Aprotic polar solvents are often used in Buchwald-Hartwig amination reactions. researchgate.net A study on the reaction of p-bromotoluene with piperazine (B1678402) found that the product distribution was highly dependent on the polarity of the solvent. researchgate.net
Reaction kinetics studies provide valuable insights into the mechanism of a reaction and help in identifying the rate-determining step. researchgate.net For instance, kinetic studies of the Buchwald-Hartwig amination have revealed that the oxidative addition of the aryl halide to the palladium catalyst is often the rate-limiting step. nih.gov Understanding the kinetics allows for the rational adjustment of reaction parameters, such as reactant concentrations and temperature, to improve the reaction efficiency. Microreactor systems have been employed to study the kinetics of fast reactions, such as the one between aniline and benzoyl chloride, providing accurate kinetic data. researchgate.net
Catalyst Systems and Ligand Design for Specific Transformations
The development of highly active and selective catalyst systems is paramount for the synthesis of complex molecules. In palladium-catalyzed aminations, the ligand plays a crucial role in determining the catalyst's performance. wiley.com The design of ligands with specific steric and electronic properties allows for the fine-tuning of the catalyst's reactivity to suit a particular substrate. acs.org
For example, bulky, electron-rich phosphine (B1218219) ligands, such as those based on a biaryl scaffold, have been shown to be highly effective for the amination of challenging aryl chlorides. acs.orgwiley.com These ligands promote the formation of the active monoligated palladium species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.org The development of ligands like KPhos has enabled the use of aqueous ammonia as the amine source in palladium-catalyzed aminations, addressing challenges of catalyst stability and competing hydroxylation reactions. acs.orgorganic-chemistry.org The choice of the palladium precursor and the ligand-to-metal ratio are also important parameters to optimize for achieving high catalytic activity. numberanalytics.com
| Catalyst System Component | Role in Reaction | Impact on Synthesis |
| Palladium Precursor | Source of the active palladium catalyst. libretexts.org | The choice of precursor can affect the ease of formation of the active Pd(0) species. |
| Ligand | Modulates the steric and electronic properties of the palladium center. acs.orgwiley.com | Crucial for catalyst stability, activity, and selectivity; can enable reactions with challenging substrates. wikipedia.orgrsc.org |
| Base | Facilitates the deprotonation of the amine to form the reactive nucleophile. libretexts.org | The strength and nature of the base can influence reaction rates and substrate compatibility. libretexts.orgnih.gov |
Temperature and Pressure Influence on Reaction Outcomes
Temperature and pressure are fundamental reaction parameters that can have a profound effect on reaction rates, selectivity, and catalyst stability. In general, increasing the reaction temperature increases the reaction rate. numberanalytics.com However, for catalytic reactions, excessively high temperatures can lead to catalyst decomposition or the formation of unwanted side products. numberanalytics.comacs.org For instance, in the hydrogenation of nitrobenzene (B124822) to aniline, operating at elevated temperatures can compromise aniline selectivity due to over-hydrogenation reactions. acs.org
In the context of palladium-catalyzed aminations, higher temperatures can be beneficial for activating less reactive aryl chlorides but may also lead to side reactions. numberanalytics.com The optimization of temperature is therefore a trade-off between achieving a reasonable reaction rate and maintaining high selectivity. Pressure is a critical parameter in reactions involving gases, such as hydrogenation with H₂ gas. In the catalytic reduction of nitroaromatics, the hydrogen pressure is an important factor to control. researchgate.net For liquid-phase hydrogenations, pressures can range from atmospheric to significantly elevated levels. google.com
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govsphinxsai.com Applying these principles to the synthesis of this compound involves considering the environmental impact and sustainability of the entire synthetic route.
One of the key principles of green chemistry is atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. sphinxsai.com Synthetic routes with high atom economy are preferred as they generate less waste. Catalytic reactions, such as palladium-catalyzed cross-couplings and catalytic hydrogenations, are inherently more atom-economical than stoichiometric reactions.
The use of safer solvents and reagents is another important aspect of green chemistry. Water is considered a green solvent, and efforts have been made to develop catalytic systems that are effective in aqueous media. researchgate.net For example, the use of aqueous ammonia in palladium-catalyzed aminations represents a greener alternative to using ammonia in organic solvents. acs.org The development of solvent-free reaction conditions, such as those using mechanochemistry, also aligns with green chemistry principles by reducing solvent waste. mdpi.comnih.gov
Furthermore, the use of renewable feedstocks and energy-efficient processes are central to green chemistry. nih.gov While the direct synthesis of anilines from benzene and ammonia is a long-term goal for a more sustainable process, current industrial methods still largely rely on the reduction of nitroaromatics. acs.org Research into more environmentally friendly reduction methods, such as using bio-based carbon catalysts or electrocatalytic approaches, is ongoing. researchgate.netacs.org These methods aim to reduce the reliance on hazardous reagents and high-pressure hydrogen gas. researchgate.netacs.org
| Green Chemistry Principle | Application in Aniline Synthesis |
| Atom Economy | Catalytic methods like hydrogenation and cross-coupling maximize the incorporation of reactant atoms into the final product. sphinxsai.com |
| Safer Solvents and Auxiliaries | Development of reactions in water or under solvent-free conditions to reduce the use of volatile organic compounds. nih.govresearchgate.net |
| Use of Catalysis | Catalytic reagents are preferred over stoichiometric reagents as they are used in small amounts and can be recycled. nih.gov |
| Reduce Derivatives | One-pot or tandem reactions that minimize intermediate isolation and purification steps reduce waste and resource consumption. nih.gov |
Atom Economy and E-Factor Considerations
The principles of green chemistry encourage the design of chemical processes that are efficient in their use of atoms and minimize waste generation. Atom economy and the Environmental Factor (E-Factor) are two key metrics used to evaluate the "greenness" of a chemical synthesis. core.ac.uk
Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com An ideal reaction would have an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product.
E-Factor provides a more practical measure of waste generation, defined as the total mass of waste produced per unit mass of the desired product. A lower E-Factor indicates a more environmentally friendly process.
For the proposed synthesis of this compound via the bromination of 2,4-dichloro-5-methylaniline using N-bromosuccinimide (NBS), the reaction can be represented as follows:
C₇H₇Cl₂N + C₄H₄BrNO₂ → C₇H₆BrCl₂N + C₄H₅NO₂
The following table outlines the calculation of the atom economy for this proposed reaction.
| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |
| 2,4-dichloro-5-methylaniline | C₇H₇Cl₂N | 176.04 |
| N-bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |
| Total Reactant Mass | 354.02 | |
| This compound | C₇H₆BrCl₂N | 254.94 |
| Succinimide (B58015) | C₄H₅NO₂ | 99.08 |
| Total Product Mass | 354.02 |
Atom Economy Calculation:
% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100
% Atom Economy = (254.94 / 354.02) x 100 ≈ 72.01%
This calculation shows that, even with a 100% yield, a significant portion of the reactant atoms end up in the succinimide byproduct.
The E-Factor for this process would depend on the actual yield and the amount of solvent and other auxiliary materials used and disposed of. Assuming a hypothetical 90% yield and the use of a common solvent like dichloromethane, the E-Factor can be estimated.
| Parameter | Value |
| Theoretical Yield | 90% |
| Solvent | Dichloromethane |
| E-Factor Range (Fine Chemicals) | 5 - 50 |
The synthesis of fine chemicals and pharmaceuticals typically has high E-Factors, often ranging from 5 to over 100, due to the use of stoichiometric reagents, multi-step processes, and extensive purification procedures. core.ac.uk
Solvent-Free Synthesis and Alternative Media (e.g., Aqueous Systems)
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. This has led to the exploration of solvent-free reactions and the use of more benign alternative media like water.
Solvent-Free Synthesis:
Solvent-free reactions, or solid-state reactions, can offer several advantages, including reduced environmental impact, simplified work-up procedures, and sometimes enhanced reaction rates and selectivity. For the bromination of aromatic compounds, solvent-free methods have been developed using various brominating agents. researchgate.net For instance, the in-situ generation of molecular bromine in a solvent-free system has been shown to be effective for the bromination of activated aromatic compounds. researchgate.net Applying such a strategy to the synthesis of this compound could significantly reduce the E-Factor by eliminating solvent waste.
Aqueous Systems:
Water is an attractive solvent for chemical reactions due to its non-toxicity, non-flammability, and low cost. While organic compounds are often poorly soluble in water, the high reactivity of anilines can sometimes overcome this limitation. The bromination of aniline in water is a well-known reaction that proceeds rapidly to give 2,4,6-tribromoaniline. vedantu.comshaalaa.com However, to achieve selective monobromination in an aqueous medium, strategies to control the reactivity, such as pH adjustment or the use of phase-transfer catalysts, would be necessary. Research has shown that the use of ionic liquids as solvents can facilitate the direct and regioselective chlorination or bromination of unprotected anilines with copper halides under mild conditions, offering a safer and more environmentally friendly alternative to traditional methods. nih.govbeilstein-journals.org
| Synthetic Approach | Key Features | Potential Advantages for Synthesizing this compound |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often in the solid state or as a melt. | Reduces solvent waste, potentially simplifies purification, and can enhance reaction rates. |
| Aqueous Synthesis | Water is used as the reaction medium. | Environmentally benign, non-toxic, and non-flammable solvent. |
Biocatalytic and Photoredox Approaches
Modern synthetic chemistry is increasingly turning to novel catalytic systems to achieve transformations that are difficult or inefficient using traditional methods. Biocatalysis and photoredox catalysis represent two such cutting-edge approaches that offer potential for the highly selective and sustainable synthesis of halogenated anilines.
Biocatalytic Approaches:
Biocatalysis utilizes enzymes to perform chemical transformations. Halogenase enzymes, particularly flavin-dependent halogenases, have shown promise for the regioselective halogenation of aromatic compounds. nih.gov These enzymes can operate under mild conditions (ambient temperature and neutral pH) in aqueous media and can exhibit high selectivity, which is often difficult to achieve with conventional chemical methods. The application of a suitable halogenase could potentially allow for the direct and selective bromination of 2,4-dichloro-5-methylaniline at the desired position, significantly improving the sustainability of the synthesis.
Photoredox Approaches:
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. acs.orgbeilstein-journals.org This methodology uses a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes to generate highly reactive intermediates. For the synthesis of halogenated anilines, photoredox catalysis could be employed to activate a bromine source under mild conditions, potentially leading to improved regioselectivity and functional group tolerance. researchgate.net Research has demonstrated the visible-light-promoted monobromination of aniline derivatives, which proceeds via the formation of an electron donor-acceptor complex, eliminating the need for a photocatalyst in some cases. researchgate.net
| Catalytic Method | Principle | Potential for Synthesizing this compound |
| Biocatalysis | Utilizes enzymes (e.g., halogenases) to catalyze specific reactions. | High regioselectivity, mild reaction conditions (aqueous media, neutral pH), and environmentally friendly. |
| Photoredox Catalysis | Uses visible light and a photocatalyst to drive chemical reactions via single-electron transfer. | Mild reaction conditions, high functional group tolerance, and potential for novel reactivity and selectivity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to confirm the precise substitution pattern on the aniline ring.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each unique proton and carbon atom in the molecule.
The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying three distinct signals. The single aromatic proton (H-3) would appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the surrounding electron-withdrawing halogen atoms and the electron-donating amino and methyl groups. Protons on carbons directly bonded to an amine typically appear around 2.3-3.0 ppm. libretexts.org The protons of the methyl group (-CH₃) would also produce a singlet, typically appearing in the range of 2.1-2.5 ppm. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration but is often observed between 3.5 and 5.0 ppm for halogenated anilines. libretexts.orgrsc.org
The ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, eight distinct signals are predicted: six for the aromatic ring carbons and one for the methyl carbon. The chemical shifts are heavily influenced by the attached substituents. The carbons bonded to the electronegative chlorine and bromine atoms (C-2, C-4, C-6) would be shifted downfield. Conversely, the carbon attached to the electron-donating amino group (C-1) would be shifted upfield relative to unsubstituted benzene. The specific assignments can be confirmed using two-dimensional techniques.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical substituent effects in related aromatic compounds. Actual experimental values may vary.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| C1-NH₂ | 3.5 - 5.0 | - | Broad Singlet |
| C3-H | 7.0 - 7.5 | 115 - 125 | Singlet |
| C5-CH₃ | 2.1 - 2.5 | 15 - 20 | Singlet |
| C1 | - | 140 - 150 | - |
| C2 | - | 120 - 130 | - |
| C3 | - | 115 - 125 | - |
| C4 | - | 125 - 135 | - |
| C5 | - | 130 - 140 | - |
| C6 | - | 110 - 120 | - |
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds. For this compound, the aromatic proton is isolated, so no cross-peaks would be expected in the COSY spectrum, confirming its structural position.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the aromatic proton signal to its corresponding carbon (C-3) and the methyl proton signal to the methyl carbon.
The aromatic proton (H-3) correlating to the quaternary carbons C-1, C-2, C-4, and C-5.
The methyl protons correlating to the aromatic carbons C-4, C-5, and C-6.
The amine protons correlating to carbons C-1, C-2, and C-6. These long-range correlations are indispensable for confirming the substitution pattern of the aniline ring. In aromatic systems, the 3-bond coupling (³J) is often stronger than the 2-bond coupling (²J). youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. A NOESY spectrum could reveal correlations between the amine protons and the nearby aromatic proton (H-3), as well as between the methyl protons and the aromatic proton (H-3), further solidifying the structural assignment.
While less common for routine structural elucidation, halogen NMR, such as ³⁵Cl NMR, can provide information about the electronic environment around the halogen nuclei. Chlorine-35 is a quadrupolar nucleus, which results in very broad NMR signals, making interpretation difficult. The chemical shifts and linewidths are highly sensitive to the symmetry and electronic nature of the immediate surroundings. For this compound, two distinct ³⁵Cl signals would be expected, corresponding to the different chemical environments of the chlorine atoms at the C-2 and C-4 positions. However, due to the technical challenges, this technique is not typically employed for primary structure confirmation of such molecules.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. libretexts.org For this compound (C₇H₇BrCl₂N), this results in 51 possible vibrational modes. These vibrations include stretching, bending, scissoring, wagging, and twisting motions of the chemical bonds. youtube.com While some of these modes are localized to specific functional groups (like N-H or C-H stretches), many are delocalized over the entire aromatic skeleton, particularly in the "fingerprint region" (below 1500 cm⁻¹). caltech.edu A detailed assignment of every vibrational mode typically requires sophisticated computational analysis, such as Density Functional Theory (DFT) calculations, which can predict the frequencies and intensities of the IR and Raman bands. smu.edu
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.
N-H Stretching: Primary aromatic amines typically show two distinct bands in the 3300-3500 cm⁻¹ region. libretexts.orgwpmucdn.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl group will absorb just below 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the primary amine group usually gives rise to a medium to strong absorption in the 1550-1650 cm⁻¹ range. libretexts.org
C=C Aromatic Ring Stretching: The vibrations of the benzene ring typically produce a series of sharp bands of variable intensity between 1450 cm⁻¹ and 1600 cm⁻¹. uniroma1.it
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected in the 1200-1350 cm⁻¹ region. libretexts.org
C-Halogen Stretching: The C-Cl and C-Br stretching vibrations occur at lower frequencies, generally in the 1100-500 cm⁻¹ range. These bands can be difficult to assign definitively in a complex molecule as they often overlap with other vibrations in the fingerprint region.
Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound Note: These are predicted frequency ranges based on typical values for the specified functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Weak to Medium |
| N-H Bend (scissoring) | 1550 - 1650 | Medium to Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium, Sharp |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
| C-Br Stretch | 500 - 650 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides the exact mass of the molecular ion, allowing for the determination of the elemental composition, and offers insights into the molecule's structure through the analysis of its fragmentation patterns.
Isotopic Pattern Analysis for Halogen Content
The presence of bromine and chlorine atoms in this compound gives rise to a highly characteristic isotopic pattern in its mass spectrum. This pattern is a result of the natural abundance of the major isotopes of these halogens: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), and ³⁵Cl (75.77%) and ³⁷Cl (24.23%).
The molecular ion peak of a compound containing one bromine and two chlorine atoms will appear as a cluster of peaks. The relative intensities of these isotopic peaks (isotopologues) are predictable and serve as a definitive confirmation of the number of each halogen atom present. For the molecular formula C₇H₆BrCl₂N, the theoretical isotopic distribution for the molecular ion [M]⁺ can be calculated. The most abundant peaks in this cluster would correspond to the isotopologues [C₇H₆⁷⁹Br³⁵Cl₂N]⁺, [C₇H₆⁸¹Br³⁵Cl₂N]⁺, [C₇H₆⁷⁹Br³⁵Cl³⁷ClN]⁺, and so on. The unique intensity ratio of these peaks provides a fingerprint for the presence of one bromine and two chlorine atoms.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound This table is a theoretical representation based on isotopic abundances and does not represent actual experimental data.
| m/z (Daltons) | Corresponding Isotopologue | Relative Intensity (%) |
|---|---|---|
| 250.898 | [¹²C₇¹H₆⁷⁹Br³⁵Cl₂¹⁴N]⁺ | 77.0 |
| 252.896 | [¹²C₇¹H₆⁸¹Br³⁵Cl₂¹⁴N]⁺ or [¹²C₇¹H₆⁷⁹Br³⁵Cl³⁷ClN]⁺ | 100.0 |
| 254.893 | [¹²C₇¹H₆⁸¹Br³⁵Cl³⁷ClN]⁺ or [¹²C₇¹H₆⁷⁹Br³⁷Cl₂¹⁴N]⁺ | 47.9 |
Elucidation of Fragmentation Mechanisms under Ionization
Under electron ionization (EI) conditions in a mass spectrometer, this compound will undergo predictable fragmentation, providing further structural evidence. The fragmentation pathways are typically initiated by the loss of stable radicals or neutral molecules.
Common fragmentation mechanisms for this type of compound include:
Loss of a Halogen Atom: The initial fragmentation may involve the cleavage of a carbon-halogen bond, resulting in the loss of a bromine radical (•Br) or a chlorine radical (•Cl). The relative ease of cleavage often depends on the bond strength.
Loss of a Methyl Radical: The molecular ion can lose the methyl group (•CH₃) from the aromatic ring.
Benzylic Cleavage: Fissions characteristic of substituted anilines can occur, potentially involving the amine group and adjacent ring carbons.
Table 2: Plausible Fragmentation Pathways for this compound This table presents hypothetical fragmentation data based on established chemical principles.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description |
|---|---|---|---|
| [M]⁺ | •Br | [M-Br]⁺ | Loss of a bromine radical |
| [M]⁺ | •Cl | [M-Cl]⁺ | Loss of a chlorine radical |
| [M]⁺ | •CH₃ | [M-CH₃]⁺ | Loss of a methyl radical |
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of intermolecular interactions. rsc.orgresearchgate.net For this compound, the key interactions directing the solid-state assembly would include hydrogen bonds, halogen bonds, and van der Waals forces.
Hydrogen Bonding: The amine group (-NH₂) is a classic hydrogen bond donor. It can form N-H···N hydrogen bonds with the amine group of an adjacent molecule or potentially weaker N-H···Cl or N-H···Br interactions. These interactions play a significant role in stabilizing the crystal structure.
Halogen Bonding: The electropositive region on the bromine and chlorine atoms (the σ-hole) can interact with nucleophilic sites, such as the nitrogen atom of the amine group on a neighboring molecule. These C-Br···N or C-Cl···N interactions are a form of halogen bonding that can influence molecular orientation.
π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal lattice through π-π interactions.
The interplay of these forces dictates the final crystal packing, influencing properties like density and melting point. researchgate.net
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bond | N-H (Amine) | N (Amine) | Strong, directional interaction influencing packing |
| Halogen Bond | C-Br / C-Cl | N (Amine) | Directional interaction contributing to supramolecular assembly |
| C-H···Halogen | C-H (Methyl/Ring) | Br / Cl | Weak, stabilizing interaction |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Non-directional, cohesive force |
Conformational Analysis in Crystalline State
X-ray diffraction analysis reveals the precise conformation of the molecule as it exists in the solid state. For this compound, this analysis would determine key structural parameters. The planarity of the benzene ring is expected, but minor deviations can occur due to the steric bulk of the substituents.
Key conformational features to be determined include:
Dihedral Angles: The analysis would quantify the dihedral angles between the plane of the amine group and the plane of the aromatic ring. In similar aniline structures, these angles can indicate the degree of steric hindrance imposed by ortho substituents. nih.gov
Bond Lengths and Angles: Precise measurements of C-C, C-N, C-H, C-Cl, and C-Br bond lengths and the angles between them would confirm the expected geometry and reveal any distortions caused by intramolecular strain. For instance, steric repulsion between the ortho bromine and chlorine atoms and the amine group might lead to a slight pyramidalization of the nitrogen atom or a tilting of the C-N bond out of the ring plane.
This detailed conformational data is crucial for understanding the molecule's intrinsic structure, free from the dynamic effects present in solution.
this compound | CAS:2221812-02-6 - Chemical Synthesis and Building Blocks | Smolecule this compound. In Stock. CAS:2221812-02-6; MDL:MFCD32759978; Formula:C7H6BrCl2N; MW:254.94. Purity: 95%+. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pG910j33yqQ4q3rQJ49141q6_w7_t3x_V9nI-7Uo8Rk1m3-2P1_9YFk5u4f18E7iYm8L3y8t0m2_6z7v4j4u8oQYh9H7-77rL5h7Q48jM6Y3_L51v9Q5i_3Y9s_pY8k_9q1y-1-8w_648z_w32_3
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this compound | C7H6BrCl2N - PubChem this compound ; Molecular Formula. C7H6BrCl2N ; Synonyms. This compound ; Molecular Weight. 254.94 g/mol ; Date Modified. 2024-06-21. 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Computational and Theoretical Chemistry Investigations of 6 Bromo 2,4 Dichloro 5 Methylaniline
Reactivity Prediction and Reaction Mechanism Modeling
The prediction of how 6-Bromo-2,4-dichloro-5-methylaniline will behave in chemical reactions is a primary goal of computational modeling. This involves identifying the most likely sites for reaction and mapping out the energetic landscape of possible reaction pathways.
Transition State Search for Elementary Reaction Steps
A critical aspect of modeling reaction mechanisms is the identification of transition states, which are the highest energy points along a reaction coordinate. Locating these transient structures is computationally intensive but essential for understanding the kinetics of a reaction. For a molecule like this compound, which possesses multiple potential reactive sites—the aromatic ring, the amino group, and the halogen substituents—various elementary reaction steps could be investigated. These might include electrophilic aromatic substitution, nucleophilic aromatic substitution (though less likely given the electron-donating nature of the amino and methyl groups), or reactions involving the amino group itself.
The process of finding a transition state typically involves sophisticated algorithms that search the potential energy surface of the reacting system. Methods such as the synchronous transit-guided quasi-Newton (STQN) method or dimer methods are employed to locate the saddle point corresponding to the transition state. The geometric parameters and vibrational frequencies of the calculated transition state provide crucial information about the nature of the bond-breaking and bond-forming processes.
Reaction Pathway Elucidation and Energy Profile Construction
Once reactant, product, and transition state structures are optimized, the entire reaction pathway can be mapped. This is often accomplished using Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path from the transition state down to the reactants and products. The result is a detailed energy profile, or reaction coordinate diagram, which plots the energy of the system as a function of the reaction progress.
Substituent Effects on Reactivity (e.g., Hammett and Taft Analyses)
The reactivity of the aniline (B41778) ring is heavily influenced by its substituents: the bromine atom, the two chlorine atoms, the methyl group, and the amino group. The electronic effects of these substituents can be quantified and correlated with reactivity using linear free-energy relationships, such as the Hammett and Taft equations. acs.orgsciepub.com These models are based on the idea that the effect of a substituent on the rate or equilibrium constant of a reaction can be described by a set of substituent-specific parameters (σ for Hammett, σ* for Taft) and a reaction-specific parameter (ρ or ρ*). acs.orgsciepub.com
A hypothetical Hammett analysis for a reaction involving the amino group of this compound would involve calculating the effect of the bromo, chloro, and methyl substituents on the pKa of the anilinium ion. The combined electronic effects of these groups would be expected to influence the basicity of the amino group.
Molecular Dynamics Simulations (if applicable for solvation or supramolecular studies)
While quantum mechanical calculations are ideal for studying individual molecules and their reactions, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution or in the solid state. MD simulations model the motion of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes and bulk properties.
For this compound, MD simulations could be particularly useful for understanding its solvation. The way solvent molecules arrange themselves around the solute can have a profound impact on reactivity. MD simulations can provide detailed information about the structure of the solvation shell, the strength of solute-solvent interactions (such as hydrogen bonding between the amino group and a protic solvent), and the dynamics of solvent reorganization during a reaction.
Furthermore, if this molecule were to be studied in the context of supramolecular chemistry, for example, its ability to form aggregates or to bind to a receptor, MD simulations would be an invaluable tool. These simulations can predict the preferred binding modes, calculate binding free energies, and provide insights into the dynamic stability of supramolecular assemblies.
Reactivity Studies and Transformation Chemistry of 6 Bromo 2,4 Dichloro 5 Methylaniline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The outcome of such reactions on a polysubstituted ring like 6-Bromo-2,4-dichloro-5-methylaniline is determined by the cumulative directing and activating or deactivating effects of all present substituents.
Directing Effects of Halogens, Amino, and Methyl Groups
The directing effect of a substituent determines the position at which an incoming electrophile will attack the aromatic ring. These effects are broadly categorized as ortho-, para-, or meta-directing.
Amino (-NH2) Group: The amino group is a powerful activating group and a strong ortho-, para-director. libretexts.org Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density into the benzene ring through resonance, which stabilizes the carbocation intermediate formed during electrophilic attack. libretexts.org
Methyl (-CH3) Group: The methyl group is a weakly activating group and also an ortho-, para-director. youtube.com It donates electron density primarily through an inductive effect.
Halogens (-Br, -Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which pulls electron density away from the ring, making it less nucleophilic. libretexts.org However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, which helps to stabilize the carbocation intermediate when attack occurs at the ortho and para positions. libretexts.orglibretexts.org
In a molecule with multiple substituents, the directing effects can either reinforce or oppose each other. The most powerful activating group generally dictates the position of substitution. youtube.com In the case of this compound, the amino group is the strongest activator and thus has the dominant directing influence.
Regioselectivity and Reaction Scope
Regioselectivity in EAS refers to which specific position on the ring the new substituent will bond. For this compound, the only available position for substitution is C3 (the position between the amino group and the chlorine at C4). The positions ortho (C2, C6) and para (C4) to the strongly directing amino group are already occupied. The significant steric hindrance from the bulky halogen atoms and the methyl group at the adjacent positions can also influence the feasibility of reactions. youtube.com
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. lumenlearning.commasterorganicchemistry.com However, the high reactivity of the aniline (B41778) ring can lead to overreaction and oxidative side products, particularly in nitration. libretexts.org To control this, the reactivity of the amino group is often moderated by converting it to an acetanilide (B955), which can be hydrolyzed back to the aniline after the substitution step. libretexts.org
Nucleophilic Aromatic Substitution Reactions (SNAr)
While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic substitution under specific conditions, particularly when electron-withdrawing groups are present.
Activation by Electron-Withdrawing Halogens
The presence of strongly electron-withdrawing groups, such as nitro groups or, to a lesser extent, halogens, can activate an aromatic ring towards nucleophilic attack. wikipedia.orgyoutube.com These groups help to stabilize the negative charge of the intermediate Meisenheimer complex that forms when the nucleophile adds to the ring. libretexts.org In this compound, the three halogen atoms withdraw electron density inductively, making the ring more electrophilic and thus more susceptible to attack by a nucleophile. For the reaction to proceed readily via the SNAr mechanism, the electron-withdrawing group should be positioned ortho or para to the leaving group to effectively stabilize the intermediate carbanion through resonance. libretexts.orgpressbooks.pub
Influence of Nucleophile and Leaving Group
The SNAr reaction is a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). youtube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
The nature of both the nucleophile and the leaving group is critical. Strong nucleophiles such as alkoxides, amines, and thiolates are typically required. wikipedia.org The leaving group's ability to depart is also crucial. In SNAr reactions, the bond to the leaving group is broken in the second, often fast, step. The reactivity order for halogens as leaving groups is generally F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.org This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the more electronegative halogens that increase the electrophilicity of the carbon atom they are attached to. wikipedia.org In the case of this compound, a strong nucleophile could potentially displace one of the chlorine or bromine atoms, with the specific outcome depending on reaction conditions and the relative activation of each position.
Cross-Coupling Reactions Involving the Bromine Moiety
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The carbon-halogen bonds in this compound serve as handles for these transformations.
The general reactivity order for aryl halides in these reactions is I > Br > Cl. wikipedia.org This makes the carbon-bromine bond at the C6 position the most likely site for cross-coupling reactions, offering a regioselective way to introduce new functional groups.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form new carbon-carbon bonds. nih.gov The reaction is tolerant of a wide variety of functional groups and can be carried out under mild conditions. nih.gov For this compound, a Suzuki coupling would likely occur selectively at the C-Br bond to form a biaryl compound.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. mdpi.com It provides a direct method for the vinylation of aryl halides.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction is typically carried out under mild conditions with a base, such as an amine. organic-chemistry.org This would allow for the introduction of an alkynyl group at the C6 position of the aniline.
The table below summarizes potential cross-coupling reactions for this compound.
| Reaction Type | Coupling Partner | Catalyst System | Potential Product Structure |
| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst, Base (e.g., K₂CO₃) | 2,4-dichloro-5-methyl-6-arylaniline |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(0) catalyst, Base (e.g., Et₃N) | 2,4-dichloro-5-methyl-6-vinylaniline derivative |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2,4-dichloro-5-methyl-6-alkynyl-aniline |
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org It typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester. libretexts.orgnih.gov For this compound, the primary site of reactivity in Suzuki-Miyaura coupling is the carbon-bromine bond. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl. This inherent difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the two C-Cl bonds intact, provided the reaction conditions are carefully controlled.
Research on unprotected ortho-bromoanilines has demonstrated that these substrates are viable partners in Suzuki-Miyaura reactions. nih.gov The presence of a free amino group ortho to the halogen does not inhibit the catalytic cycle and can participate in a range of couplings with aryl, heteroaryl, alkenyl, and even alkyl boronic esters. nih.gov An efficient catalytic system for such transformations often involves a bulky, electron-rich phosphine (B1218219) ligand. For instance, CataXCium A Pd G3 has been identified as an effective precatalyst for the coupling of ortho-bromoanilines with various boronic esters, showcasing broad functional group tolerance. nih.gov
Given the substrate's structure, the Suzuki-Miyaura reaction would proceed selectively at the C-6 position. The reaction of this compound with a suitable boronic acid (R-B(OH)₂) would yield the corresponding 6-substituted-2,4-dichloro-5-methylaniline.
Table 1: Representative Suzuki-Miyaura Coupling of this compound This table is based on representative findings for similar substrates. nih.gov
| Coupling Partner (R-B(OH)₂) | Catalyst System | Base | Solvent | Expected Product |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2,4-Dichloro-5-methyl-6-phenylaniline |
| 4-Methoxyphenylboronic acid | CataXCium A Pd G3 | K₂CO₃ | Dioxane | 2,4-Dichloro-6-(4-methoxyphenyl)-5-methylaniline |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 2,4-Dichloro-5-methyl-6-(thiophen-2-yl)aniline |
| (E)-Styrylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 6-((E)-Styryl)-2,4-dichloro-5-methylaniline |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. organic-chemistry.org Similar to the Suzuki coupling, the reaction exhibits a strong dependence on the nature of the halogen, with aryl bromides being significantly more reactive than aryl chlorides. nih.gov This selectivity is crucial for the controlled functionalization of polyhalogenated substrates like this compound.
Studies on the closely related 6-bromo-2-chloroquinoline (B23617) have provided a clear precedent for selective C-N bond formation. nih.gov In that system, optimization of the catalyst, ligand, and base allowed for the selective amination of the aryl bromide at the C-6 position without affecting the C-2 chloro substituent. nih.gov The choice of a bulky, electron-rich phosphine ligand, such as XPhos or t-BuXPhos, in combination with a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is often key to achieving high efficiency and selectivity. nih.govnih.gov
Applying this methodology to this compound would enable the selective introduction of a new amino substituent at the C-6 position, yielding a disubstituted aniline derivative. The two chlorine atoms would remain available for subsequent, more forcing, cross-coupling reactions if desired.
Table 2: Potential Buchwald-Hartwig Amination Reactions This table illustrates potential transformations based on established protocols for similar substrates. nih.gov
| Amine Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 4-(2,4-Dichloro-5-methyl-6-aminophenyl)morpholine |
| Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | N¹,N⁶-Diphenyl-3-methyl-2,5-dichlorobenzene-1,6-diamine |
| Benzylamine | [Pd(allyl)Cl]₂ / t-BuXPhos | K₃PO₄ | Toluene | N⁶-Benzyl-2,4-dichloro-5-methylbenzene-1,6-diamine |
| Lithium bis(trimethylsilyl)amide | Pd(OAc)₂ / XPhos | LiHMDS | THF | 2,4-Dichloro-5-methylbenzene-1,6-diamine |
Sonogashira Coupling and Other Sp²-Sp Carbon Coupling Reactions
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Copper-free versions of the reaction have also been developed. nih.gov The reactivity of the halide follows the familiar trend (I > Br > Cl), making the C-Br bond at the C-6 position of this compound the exclusive site for this transformation under standard conditions. wikipedia.orgnih.gov
Research has shown that Sonogashira couplings on 2-bromoanilines are effective, for instance, in the synthesis of indole (B1671886) derivatives. nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups on both the alkyne and the aniline. nih.gov The coupling of this compound with a terminal alkyne such as phenylacetylene (B144264) would produce a 6-(phenylethynyl)-substituted aniline, a valuable intermediate for further synthesis.
Table 3: Representative Sonogashira Coupling Reactions This table presents expected outcomes based on established Sonogashira protocols. nih.govnih.govresearchgate.net
| Alkyne Coupling Partner | Catalyst System | Base | Solvent | Expected Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 2,4-Dichloro-5-methyl-6-(phenylethynyl)aniline |
| Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl (copper-free) | TMP | DMSO | 2,4-Dichloro-5-methyl-6-((trimethylsilyl)ethynyl)aniline |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 2,4-Dichloro-6-(hex-1-yn-1-yl)-5-methylaniline |
| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | (2,4-Dichloro-5-methyl-6-aminophenyl)prop-2-yn-1-ol |
Derivatization Reactions of the Amine Functionality
The primary amino group of this compound is a key site for a variety of derivatization reactions, allowing for the introduction of new functional groups and modification of the electronic properties of the molecule.
Acylation, Alkylation, and Sulfonylation of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with various electrophiles.
Acylation: The reaction of the aniline with acylating agents such as acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) yields the corresponding N-aryl amide. This transformation is often used to protect the amino group or to reduce its strong activating effect during subsequent electrophilic aromatic substitution reactions. libretexts.org For example, reacting this compound with cyanoacetic acid in the presence of a coupling agent like 1,3-diisopropylcarbodiimide would produce N-(6-bromo-2,4-dichloro-5-methylphenyl)-2-cyanoacetamide. chemicalbook.com
Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base (e.g., pyridine) yields the corresponding sulfonamide. Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups for the amine.
Table 4: Representative Derivatization Reactions of the Amino Group
| Reagent | Reaction Type | Product |
| Acetyl chloride | Acylation | N-(6-Bromo-2,4-dichloro-5-methylphenyl)acetamide |
| Benzoyl chloride | Acylation | N-(6-Bromo-2,4-dichloro-5-methylphenyl)benzamide |
| p-Toluenesulfonyl chloride | Sulfonylation | N-(6-Bromo-2,4-dichloro-5-methylphenyl)-4-methylbenzenesulfonamide |
| Methyl iodide | Alkylation | 6-Bromo-N,2,4-trichloro-5-methylaniline (and polyalkylated products) |
Diazotization and Sandmeyer Reactions for Halogen Exchange or Cyanation
The primary aromatic amino group is a versatile handle for introducing a range of substituents via a two-step process involving diazotization followed by a substitution reaction. masterorganicchemistry.com
Diazotization: Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), converts the amino group into a diazonium salt. libretexts.org The resulting 6-bromo-2,4-dichloro-5-methylbenzenediazonium salt is a highly reactive intermediate.
Sandmeyer Reaction: The subsequent treatment of this diazonium salt with a copper(I) salt (CuX, where X = Cl, Br, CN) triggers the release of nitrogen gas (N₂) and the introduction of the corresponding nucleophile onto the aromatic ring. wikipedia.orgbyjus.com This allows for the replacement of the original amino group. For instance, using CuCl would yield 1-bromo-2,4,6-trichloro-5-methylbenzene. Using CuCN would yield 6-bromo-2,4-dichloro-5-methylbenzonitrile. This reaction provides a powerful method for synthesizing highly substituted aromatic compounds that may be difficult to access through direct substitution methods. organic-chemistry.org
Table 5: Potential Sandmeyer Reactions of Diazotized this compound
| Reagent | Reaction Type | Product |
| 1. NaNO₂, HCl (aq), 0°C 2. CuCl | Sandmeyer Chlorination | 1-Bromo-2,4,6-trichloro-5-methylbenzene |
| 1. NaNO₂, HBr (aq), 0°C 2. CuBr | Sandmeyer Bromination | 1,6-Dibromo-2,4-dichloro-5-methylbenzene |
| 1. NaNO₂, H₂SO₄ (aq), 0°C 2. CuCN | Sandmeyer Cyanation | 6-Bromo-2,4-dichloro-5-methylbenzonitrile |
| 1. NaNO₂, H₂SO₄ (aq), 0°C 2. H₂O, heat | Hydroxylation | 6-Bromo-2,4-dichloro-5-methylphenol |
| 1. NaNO₂, HCl (aq), 0°C 2. H₃PO₂ | Deamination | 1-Bromo-3,5-dichloro-4-methylbenzene |
Oxidation and Reduction Chemistry of this compound
The redox chemistry of this compound involves reactions at the amino group and the halogen substituents.
Oxidation: The oxidation of anilines can be complex. Strong oxidizing agents can lead to the formation of colored polymeric materials. chemistrysteps.com Under controlled conditions, oxidation can form products like nitroso or nitro compounds, but the high reactivity of the aniline ring, especially one bearing multiple activating and deactivating groups, can make such transformations challenging and low-yielding. chemistrysteps.com The amino group makes the ring highly susceptible to oxidation, and direct nitration, for example, often leads to undesirable side products or requires protection of the amine as an amide. libretexts.org
Reduction (Reductive Dehalogenation): A synthetically useful reduction reaction for this substrate is reductive dehalogenation. The carbon-halogen bonds can be cleaved under reducing conditions, typically catalytic hydrogenation. There is a well-established reactivity difference where C-Br bonds are reduced more readily than C-Cl bonds. researchwithrutgers.comorganic-chemistry.org By using a catalyst like palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas), it is possible to selectively remove the bromine atom at the C-6 position while leaving the two chlorine atoms untouched. organic-chemistry.org This selective de-bromination provides a route to 2,4-dichloro-5-methylaniline (B95414) from its 6-bromo precursor, demonstrating the use of the bromo group as a removable directing group in a longer synthesis. More forceful conditions would be required to reduce the C-Cl bonds. organic-chemistry.org
Table 6: Selective Reduction of this compound
| Reagent | Reaction Type | Key Feature | Product |
| H₂, Pd/C, EtOH | Catalytic Hydrogenation | Selective reduction of C-Br over C-Cl researchwithrutgers.comorganic-chemistry.org | 2,4-Dichloro-5-methylaniline |
Electrochemical Redox Behavior
There is no specific information available in the reviewed literature regarding the electrochemical redox behavior of this compound. Studies on the voltammetric behavior of similarly structured compounds, such as 2-Bromo-4,6-dinitroaniline and 2,4-Dibromo-6-nitroaniline, have been conducted, but the differing substituent groups (nitro vs. chloro and methyl) and their positions on the aniline ring mean that these results cannot be directly extrapolated to predict the precise redox potentials and mechanisms for this compound. researchgate.netpsu.edu
The electrochemical behavior of halogenated anilines is complex and influenced by factors such as the nature and position of the halogen substituents, the presence of other functional groups, the pH of the medium, and the electrode material used. researchgate.net Generally, the oxidation of aniline derivatives involves the amino group, while reduction processes can involve the halogen substituents. Without experimental data from techniques like cyclic voltammetry for this compound, any discussion of its specific redox characteristics would be speculative.
Selective Reduction of Halogen Atoms
Specific methods for the selective reduction of the bromine versus the chlorine atoms in this compound are not described in the available literature. The selective dehalogenation of polyhalogenated aromatic compounds is a significant challenge in synthetic chemistry, as it requires differentiating between carbon-halogen bonds of varying strengths. Typically, the reactivity of halogens in nucleophilic aromatic substitution and reduction reactions follows the order I > Br > Cl > F. This suggests that the carbon-bromine bond in this compound would likely be more susceptible to reduction than the carbon-chlorine bonds.
General methods for the dehalogenation of polyhalogenated anilines have been developed, such as the use of an Al-Ni alloy in an alkaline aqueous solution, which has proven effective for complete dehalogenation. researchgate.net However, achieving selective reduction of only one type of halogen in a molecule containing multiple different halogens requires carefully controlled conditions and specific catalytic systems that have not been reported for this particular compound. Research on other halogenated compounds has shown that selective reduction can sometimes be achieved electrochemically or through catalytic hydrogenation, but these methods are highly substrate-dependent. nih.gov
Applications As a Synthetic Building Block in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Compounds
The presence of an amino group and reactive halogen atoms on the aniline (B41778) ring makes 6-bromo-2,4-dichloro-5-methylaniline a key starting material for the synthesis of a variety of heterocyclic systems. These reactions often leverage the nucleophilicity of the amino group and the susceptibility of the carbon-halogen bonds to coupling and condensation reactions.
Quinolines: While direct synthesis of quinolines from this compound is not extensively documented in the provided search results, the synthesis of related substituted quinolines highlights the general strategies that could be employed. For instance, the Combes quinoline (B57606) synthesis or the Doebner-von Miller reaction, which involve the condensation of anilines with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds, respectively, are common methods for quinoline ring formation. The electronic properties of the aniline, influenced by the chloro and bromo substituents, would play a significant role in the reaction's feasibility and outcome. The synthesis of various quinoline derivatives is a subject of considerable interest due to their wide range of biological activities. rsc.orgufms.br For example, 6-bromo-2-methylquinolin-4-ol (B27710) is a known quinoline derivative. nih.gov
Indoles: The synthesis of indoles from anilines can be achieved through various methods, such as the Fischer, Bischler-Möhlau, or Larock indole (B1671886) synthesis. For an aniline as substituted as this compound, a plausible route could involve a palladium-catalyzed cyclization of an appropriately modified aniline derivative. A related synthesis of 5-bromo-6-methyl-1H-indole involves the cyclization of (4-bromo-5-methyl-2-trimethylsilanylethynyl-phenyl)-carbamic acid methyl ester using sodium ethoxide, demonstrating a strategy for forming the indole ring system from a substituted aniline precursor.
Benzimidazoles: Benzimidazoles are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. To use this compound for benzimidazole (B57391) synthesis, it would first need to be converted into a corresponding 1,2-diaminobenzene derivative. The synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole from 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde (B1664092) illustrates the general condensation approach to forming the benzimidazole core. nih.gov The resulting bromo-substituted benzimidazole can then undergo further functionalization. nih.gov
Pyrimidines: The synthesis of pyrimidines often involves the condensation of a compound containing an N-C-N fragment with a 1,3-dicarbonyl compound or its equivalent. While a direct synthesis from this compound is not immediately apparent, the aniline could be incorporated into a more complex intermediate that is then used in a pyrimidine (B1678525) ring-forming reaction. The synthesis of various substituted pyrimidines, such as 5-bromo-2,4-dichloropyrimidine (B17362) and 5-bromo-2,4-dichloro-6-methylpyrimidine, highlights the importance of halogenated precursors in this area. jocpr.comsigmaaldrich.comsigmaaldrich.com
The array of functional groups on this compound allows for a variety of intramolecular cyclization reactions to form heterocyclic rings. For example, the amino group can act as a nucleophile, attacking an electrophilic center introduced at another position on the ring, leading to the formation of a new ring fused to the original benzene (B151609) ring. While specific examples involving this exact aniline are scarce in the provided results, the general principles of ring-closure reactions are well-established in organic synthesis. researchgate.net
Intermediate in the Synthesis of Functional Materials Precursors
The high degree of functionalization on this compound makes it a potential intermediate in the synthesis of precursors for functional materials, where the electronic and structural properties of the final material are tailored by the specific substituents on the monomeric units.
While there is no direct evidence in the provided search results of this compound being used as a monomer in polymerization, its structure suggests potential applications. The amino group could be modified to introduce a polymerizable functional group, such as an acrylate (B77674) or a styrenic moiety. The halogen atoms could also be utilized in cross-coupling polymerization methods, such as Suzuki or Stille coupling, to create conjugated polymers with specific electronic properties.
Role in Target-Oriented Synthesis of Advanced Molecules
In the context of synthesizing complex target molecules, such as pharmaceuticals or natural products, highly substituted building blocks like this compound can be invaluable. The defined placement of multiple functional groups allows for a more convergent and efficient synthetic strategy.
The bromo and chloro substituents on this compound are ideal handles for fragment coupling reactions, most notably palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective, stepwise coupling reactions. For instance, the more reactive C-Br bond could be coupled with a boronic acid (Suzuki coupling), an organotin reagent (Stille coupling), or an amine (Buchwald-Hartwig amination) while leaving the C-Cl bonds intact for a subsequent transformation. This strategic, sequential coupling is a cornerstone of modern organic synthesis, enabling the efficient assembly of complex molecules from smaller, less complex fragments. The synthesis of a key intermediate for the KRAS G12C inhibitor Divarasib, for example, involves a regioselective SNAr amination on a related polysubstituted pyridine, highlighting the importance of such selective transformations in the synthesis of complex drug molecules. figshare.com
2 Synthesis of Analogs for Structure-Reactivity Relationship Studies
The systematic modification of a lead compound to create a library of analogs is a cornerstone of medicinal chemistry and materials science. In the context of this compound, the synthesis of various analogs allows for a detailed investigation into structure-reactivity relationships. By methodically altering the substituents on the aniline ring, researchers can probe the electronic and steric effects that govern the compound's chemical behavior. This understanding is crucial for fine-tuning properties such as reaction kinetics, selectivity, and the propensity to engage in specific chemical transformations.
The core structure of this compound presents several avenues for synthetic modification. Analogs can be envisioned where the bromine atom, the chlorine atoms, the methyl group, or the amine functionality are altered or replaced. The synthesis of such analogs often starts from commercially available, polysubstituted benzene derivatives, which are then elaborated through a series of well-established organic reactions.
A common strategy for creating aniline derivatives involves the reduction of a corresponding nitrobenzene (B124822) precursor. For instance, the synthesis of an analog like 2,4-dichloro-5-isopropoxy aniline is achieved by the reduction of 2,4-dichloro-5-isopropoxy nitrobenzene using reagents such as hydrazine (B178648) hydrate (B1144303) in the presence of a composite catalyst. google.comgoogle.com This approach highlights a general pathway where substituted nitrobenzenes, prepared through electrophilic nitration of an appropriately substituted benzene ring, serve as key intermediates for a variety of aniline analogs. chemistrysteps.com
The reactivity of the aniline core is highly dependent on the electronic nature of its substituents. The amino group (-NH₂) is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions. libretexts.org However, in the case of this compound, the existing substitution pattern already occupies most positions on the ring, making further electrophilic substitution challenging without resorting to more complex, multi-step synthetic sequences.
The primary focus for generating analogs to study structure-reactivity relationships often lies in modifying the existing substituents or introducing new functionalities through displacement of one of the halogens. The relative ease of substitution of halogens on an aromatic ring can be influenced by the other groups present. For example, in a study on chlorothalonil (B1668833) derivatives, various substituted phenyl amines were used as nucleophiles to displace a chlorine atom, creating a library of diphenylamine (B1679370) structures. This work demonstrated that the introduction of electron-withdrawing groups, such as a nitro group, on the phenyl ring could enhance the desired biological activity. nih.gov
A general approach to synthesizing a diverse set of analogs of this compound for structure-reactivity studies could involve the following hypothetical synthetic strategies, based on established chemical principles:
Variation of the 5-substituent: Starting from a suitable 2,4-dichloroaniline, the 5-position could be functionalized prior to bromination at the 6-position. For example, Friedel-Crafts acylation followed by reduction could introduce a variety of alkyl groups at the 5-position.
Modification of the amine: The aniline nitrogen can be readily alkylated or acylated to study the effect of N-substitution on the molecule's reactivity. Such modifications can influence the nucleophilicity and basicity of the nitrogen atom.
Displacement of Halogens: Under specific conditions, particularly with strong nucleophiles or through metal-catalyzed cross-coupling reactions, one of the chlorine atoms could potentially be replaced. For instance, palladium-catalyzed Buchwald-Hartwig amination could be employed to introduce different amine or amide groups.
The characterization of these synthesized analogs would rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm their structures. nih.gov
Once a library of analogs is synthesized, their reactivity can be systematically evaluated in a chosen model reaction. For example, the kinetics of a reaction, such as N-acylation or a coupling reaction, could be measured for each analog. The resulting data would allow for a quantitative correlation between the structural modifications and the observed reactivity.
The following interactive table provides a hypothetical set of analogs of this compound that could be synthesized to study structure-reactivity relationships, along with the intended structural variation.
| Compound Name | Structure | Intended Structural Variation | Potential Impact on Reactivity |
| 6-Bromo-2,4-dichloro-5-ethylaniline | Variation of the alkyl group at C5 | Probing steric and electronic effects adjacent to the amine. | |
| 6-Bromo-2,4-dichloro-N,5-dimethylaniline | N-alkylation of the amine | Increased steric hindrance around the nitrogen, decreased N-H acidity. | |
| 6-Bromo-N-acetyl-2,4-dichloro-5-methylaniline | N-acylation of the amine | Reduced nucleophilicity of the nitrogen due to electron withdrawal by the acetyl group. | |
| 2,4-Dichloro-5-methyl-6-(phenyl)aniline | Replacement of bromine with a phenyl group | Introduction of a bulky, electronically different group at C6 to study steric and electronic effects. | |
| 2,4-Dichloro-5-methoxy-6-bromoaniline | Replacement of the methyl group with a methoxy (B1213986) group | Introduction of an electron-donating group with different electronic properties than a methyl group. |
The study of such analogs provides valuable insights into the fundamental principles governing chemical reactivity. The electronic effects of substituents, whether electron-donating or electron-withdrawing, can significantly alter the electron density distribution within the aromatic ring and on the amine nitrogen, thereby influencing the molecule's behavior in chemical reactions. researchgate.net Similarly, the steric bulk of substituents can hinder the approach of reactants to a particular reaction site. nih.gov By systematically exploring these effects, a predictive understanding of the reactivity of this class of compounds can be developed.
Advanced Analytical Methodologies for Research Grade Purity and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products and Reaction Progress
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. While HPLC is often preferred for the direct analysis of polar anilines to avoid potential thermal degradation or the need for derivatization thermofisher.com, GC-MS is exceptionally useful for identifying volatile by-products and unreacted starting materials in the reaction mixture.
During the synthesis of 6-Bromo-2,4-dichloro-5-methylaniline, potential volatile impurities could include residual solvents, precursors like 2,4-dichloro-5-methylaniline (B95414), or by-products from incomplete or side reactions (e.g., isomers or di-brominated species). GC provides high-resolution separation of these volatile components, and the coupled mass spectrometer allows for their definitive identification based on their mass-to-charge ratio and fragmentation patterns. This information is critical for optimizing reaction conditions to minimize the formation of such impurities.
Table 2: Potential Volatile By-products in the Synthesis of this compound Detectable by GC-MS
| Compound Name | Molecular Formula | Role/Origin |
|---|---|---|
| 2,4-Dichloro-5-methylaniline | C₇H₇Cl₂N | Starting Material |
| Dibromo-2,4-dichloro-5-methylaniline | C₇H₄Br₂Cl₂N | Over-bromination By-product |
| Toluene | C₇H₈ | Potential Solvent/Impurity |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) separates analytes based on their differential migration in an electric field within a narrow capillary. unl.edu This technique offers extremely high separation efficiency, rapid analysis times, and requires minimal sample volume. unl.edu For aniline (B41778) derivatives, CE is a powerful alternative to HPLC. nih.gov
This compound, being a primary amine, can be protonated under acidic buffer conditions to form a positively charged anilinium ion. This allows for its separation via Capillary Zone Electrophoresis (CZE), the simplest mode of CE. The separation is governed by the charge-to-size ratio of the ions. CE is particularly effective for analyzing complex matrices, as the separation mechanism is fundamentally different from chromatography, providing a complementary analytical perspective. Recent advancements, such as coating capillaries with materials like carbon nanotubes, have been shown to improve the selectivity and stability for separating aromatic amine mixtures. nih.gov
Real-Time In Situ Spectroscopic Monitoring of Reactions (e.g., ReactIR)
Modern process development relies heavily on real-time monitoring to gain a deep understanding of reaction kinetics, mechanisms, and pathways. mt.com In-situ Fourier Transform Infrared (FTIR) spectroscopy, exemplified by technologies like Mettler Toledo's ReactIR, is an invaluable tool for this purpose. taawon.comyoutube.com
By inserting a probe directly into the reaction vessel, ReactIR continuously collects mid-infrared spectra of the reaction mixture. mt.com This allows researchers to track the concentration of key species—reactants, intermediates, products, and by-products—in real-time as the reaction progresses. mt.com For the synthesis of this compound, one could monitor:
Disappearance of Reactants: The decrease in the intensity of specific vibrational bands corresponding to the starting material (e.g., N-H stretches of 2,4-dichloro-5-methylaniline).
Formation of Product: The increase in the intensity of unique absorption bands in the "fingerprint" region that are characteristic of the this compound structure.
Detection of Intermediates: The transient appearance and subsequent disappearance of bands associated with any reaction intermediates.
This continuous stream of data provides precise information on reaction initiation, conversion rates, and endpoint, enabling rapid optimization of process parameters like temperature, catalyst loading, or addition rates without the delay and potential inaccuracies of offline sampling and analysis. mt.com
Future Research Directions and Unexplored Avenues for 6 Bromo 2,4 Dichloro 5 Methylaniline
Development of Asymmetric Synthetic Routes
The development of synthetic methods to produce chiral amines is a significant area of research, as these compounds are crucial building blocks for pharmaceuticals and other biologically active molecules. sigmaaldrich.comrsc.org While numerous strategies exist for the asymmetric synthesis of amines, dedicated methodologies for producing enantiomerically pure derivatives of polysubstituted anilines like 6-bromo-2,4-dichloro-5-methylaniline are scarce. acs.orgnih.gov Future work could focus on the development of catalytic asymmetric methods to introduce chirality, either by resolution of a racemic mixture or through an enantioselective transformation.
One potential avenue involves the use of chiral acids or bases to form diastereomeric salts with the amine functionality, allowing for separation by fractional crystallization. A more advanced approach would be the development of a catalytic asymmetric transformation. For instance, transition metal-catalyzed asymmetric hydrogenation of a suitable precursor, such as an imine derived from the aniline (B41778), could provide a direct route to chiral amines. acs.org Research in this area would not only provide access to new chiral building blocks but also contribute to the broader field of asymmetric catalysis. rsc.org
| Potential Asymmetric Synthesis Strategies | Description | Key Considerations |
| Kinetic Resolution | A racemic mixture of a derivative of this compound could be reacted with a chiral catalyst or reagent that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. | Requires a suitable derivative and a highly selective catalyst. The maximum theoretical yield is 50% for the desired enantiomer. |
| Diastereomeric Salt Formation | Reaction of the aniline with a chiral acid would form diastereomeric salts that could be separated by physical means, such as crystallization, followed by liberation of the free amine. | Dependent on the crystallization properties of the diastereomeric salts. |
| Asymmetric Hydrogenation | Conversion of the aniline to a prochiral imine followed by asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on Rhodium or Iridium) could yield an enantioenriched amine. acs.org | Requires the synthesis of a suitable imine precursor and optimization of the catalyst system for high enantioselectivity. |
Photocatalytic Transformations Involving the Compound
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. mst.edursc.org The halogen atoms on this compound make it an interesting substrate for photocatalytic reactions. Future research could explore its participation in various photocatalytic cross-coupling and C-H functionalization reactions.
For example, the carbon-bromine bond is generally more susceptible to cleavage than carbon-chlorine bonds, which could allow for selective photocatalytic cross-coupling reactions at the C6 position. This could involve coupling with a variety of partners, such as boronic acids (Suzuki-type coupling) or alkynes (Sonogashira-type coupling), facilitated by a suitable photocatalyst and light. nih.gov Furthermore, the electron-rich nature of the aniline ring, despite the presence of deactivating halogens, could make it a candidate for photocatalytic C-H amination or other C-H functionalization reactions, potentially leading to the synthesis of novel polyfunctional aromatic compounds. mst.edunih.govresearchgate.net Investigating these transformations would expand the synthetic utility of this compound and contribute to the growing field of photoredox catalysis.
| Potential Photocatalytic Reaction | Description | Potential Outcome |
| Selective C-Br Cross-Coupling | Utilizing a photocatalyst to selectively activate the C-Br bond for cross-coupling with various partners (e.g., aryl boronic acids, alkynes, amines). | Synthesis of novel derivatives with substitution at the C6 position, while retaining the chlorine atoms for further functionalization. |
| C-H Amination | Direct photocatalytic coupling of the aniline's aromatic C-H bonds with an amine source. nih.govchemrxiv.org | Formation of di- or tri-amino substituted aromatic compounds, which are valuable in materials science and medicinal chemistry. |
| Dehalogenation | Photocatalytic reduction to selectively remove one or more halogen atoms. | Access to less halogenated aniline derivatives which may have different chemical and physical properties. |
Supramolecular Interactions and Self-Assembly Studies
The presence of multiple halogen atoms on the aromatic ring of this compound makes it a prime candidate for engaging in halogen bonding. rsc.org Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base, which has become a powerful tool in crystal engineering and the design of supramolecular assemblies. researchgate.netrsc.org The bromine and chlorine atoms of the title compound can act as halogen bond donors, while the amino group can act as a hydrogen bond donor.
Future research could systematically investigate the co-crystallization of this compound with various halogen and hydrogen bond acceptors. nih.govnih.gov This could lead to the formation of novel co-crystals with interesting solid-state structures and properties, such as liquid crystals or materials with unique photophysical characteristics. iucr.org The interplay between hydrogen bonding from the aniline N-H group and halogen bonding from the C-Br and C-Cl groups could lead to the formation of complex and predictable supramolecular architectures. researchgate.netresearchgate.net Such studies would provide fundamental insights into the principles of molecular recognition and self-assembly.
Computational Design of Novel Derivatives with Predicted Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and properties of molecules. capes.gov.brrsc.org In the context of this compound, computational studies can be employed to design novel derivatives with tailored reactivity and to elucidate the mechanisms of their reactions. acs.orgresearchgate.netacs.org
Future research could involve in silico screening of a virtual library of derivatives of this compound. By systematically modifying the substituents on the aniline, it is possible to calculate various molecular properties, such as the bond dissociation energies of the C-halogen and N-H bonds, the HOMO-LUMO gap, and the electrostatic potential map. rsc.orgmdpi.com These calculated parameters can then be correlated with predicted reactivity in various chemical transformations, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or the photocatalytic reactions mentioned previously. This computational-guided approach can help to prioritize synthetic targets and accelerate the discovery of new molecules with desired properties, saving significant experimental time and resources. researchgate.net
Q & A
Q. Optimization Tips :
- Monitor reaction progress using TLC or HPLC to halt at the desired substitution stage.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize byproducts .
Advanced: How to resolve conflicting spectroscopic data when characterizing this compound?
Methodological Answer:
Conflicts in NMR or IR data often arise from overlapping signals or impurities. To address this:
Multi-Technique Validation :
- ¹H/¹³C NMR : Compare chemical shifts with computed values (DFT calculations) to assign signals. For example, aromatic protons near electron-withdrawing groups (Cl, Br) appear downfield (δ 7.2–8.0 ppm).
- X-ray Crystallography : Resolve ambiguities in substituent positions by determining the crystal structure (e.g., bond lengths and angles) .
DEPT and HSQC NMR : Differentiate between CH₃, CH₂, and CH groups, particularly for methyl and amine protons.
Elemental Analysis : Confirm purity and stoichiometry (C, H, N, Br, Cl) to rule out impurities .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
FT-IR : Identify amine (–NH₂) stretches (3300–3500 cm⁻¹) and C–Br/C–Cl vibrations (550–800 cm⁻¹).
NMR Spectroscopy :
- ¹H NMR : Aromatic protons show splitting patterns reflecting substituent positions (e.g., para-Cl vs. meta-Br).
- ¹³C NMR : Confirm substitution via carbon chemical shifts (e.g., C-Br at ~110 ppm, C-Cl at ~125 ppm).
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₇H₆BrCl₂N: ~279.88 g/mol).
X-ray Diffraction : Resolve steric and electronic effects of substituents .
Advanced: How does the electronic effect of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing Br and Cl groups deactivate the aromatic ring, directing cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to specific positions:
Bromine Reactivity : The C–Br bond at position 6 is more reactive in Pd-catalyzed couplings due to lower bond dissociation energy compared to C–Cl.
Steric Effects : The methyl group at position 5 may hinder coupling at adjacent positions. Use bulky ligands (e.g., XPhos) to enhance selectivity.
Competing Pathways : Chlorine substituents (positions 2 and 4) can participate in Ullmann or nucleophilic aromatic substitution under basic conditions. Control pH and temperature to favor desired pathways .
Basic: What are the key considerations for handling and storing this compound to prevent decomposition?
Methodological Answer:
- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the amine group.
- Incompatibilities : Avoid strong acids/bases (risk of diazotization) and oxidizing agents (e.g., HNO₃, KMnO₄).
- Handling : Use glove boxes or fume hoods due to potential toxicity. Conduct stability tests (TGA/DSC) to assess thermal degradation risks .
Advanced: How to address regioselectivity challenges in the halogenation of 5-methylaniline derivatives to obtain 6-Bromo-2,4-dichloro substitution?
Methodological Answer:
Regioselectivity is governed by directing effects:
Chlorination : The –NH₂ group directs electrophiles to para and ortho positions. Use low temperatures (0°C) and dilute Cl₂ to favor mono-/di-chlorination.
Bromination : After chlorination, the electron-withdrawing Cl groups meta-direct Br to position 3. Use NBS in DMF for controlled bromination.
Competing Pathways : Competing fluorination (if F is present, as in ) requires blocking agents (e.g., B(OH)₂ groups) to prevent unwanted substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
